叔丁基 3-叠氮代哌啶-1-羧酸酯

描述

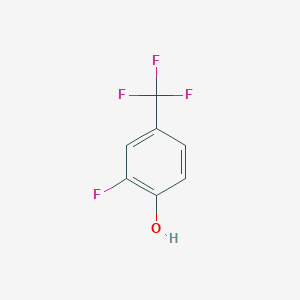

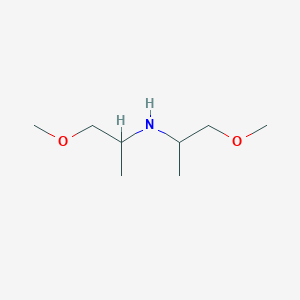

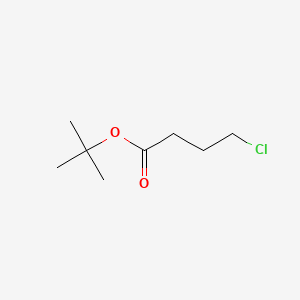

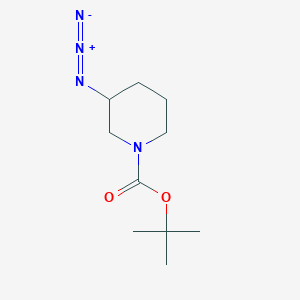

Tert-butyl 3-azidopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N4O2. It has a molecular weight of 226.28 g/mol. The compound is sold by various chemical suppliers for research purposes .

Molecular Structure Analysis

The compound’s SMILES string is [N-]=[N+]=NCC1CN(CCC1)C(OC©©C)=O . This notation provides a way to describe the structure of chemical species using short ASCII strings.Physical And Chemical Properties Analysis

Tert-butyl 3-azidopiperidine-1-carboxylate is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学研究应用

Synthesis of Bioactive Molecules

Tert-butyl 3-azidopiperidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its azide group can undergo various transformations, leading to the creation of a wide range of compounds with potential biological activities. For instance, it can be used to synthesize substituted piperidines, which are a common motif in medicinal chemistry .

Click Chemistry Applications

The azide functionality of Tert-butyl 3-azidopiperidine-1-carboxylate makes it an ideal candidate for click chemistry reactions. These reactions are widely used for creating new chemical entities with high specificity and yield. This compound can be used to attach various alkyne-tagged biomolecules, facilitating the study of biological processes .

Development of Pharmaceutical Agents

This compound serves as a precursor for the development of pharmaceutical agents. The structural flexibility provided by the tert-butyl and azide groups allows for the generation of diverse pharmacophores. These agents can be optimized for drug discovery programs targeting a range of diseases .

Material Science

In material science, Tert-butyl 3-azidopiperidine-1-carboxylate can be used to modify the surface properties of materials. The azide group can be transformed into various functional groups that can interact with different substrates, leading to the development of novel materials with specific characteristics .

Peptide and Protein Modification

The compound is also useful in peptide and protein modification. The azide group can react with alkynes present on amino acids or proteins in the presence of a catalyst, allowing for the site-specific labeling or modification of these biomolecules .

Agricultural Chemistry

In agricultural chemistry, Tert-butyl 3-azidopiperidine-1-carboxylate can be utilized to synthesize compounds that act as growth regulators or pesticides. The piperidine ring is a common scaffold in many agrochemicals, and the azide functionality provides a versatile handle for further derivatization .

未来方向

The future directions of research involving Tert-butyl 3-azidopiperidine-1-carboxylate are not clear from the available information. As a research chemical, it may be used in the synthesis of other compounds or in various chemical reactions. Further studies are needed to explore its potential applications .

属性

IUPAC Name |

tert-butyl 3-azidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEDNWKXANROGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338223 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-azidopiperidine-1-carboxylate | |

CAS RN |

129888-61-5 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。